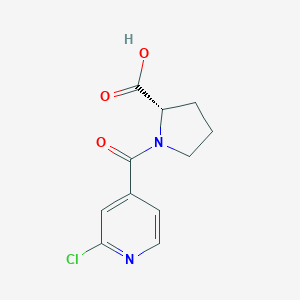
(S)-1-(2-Chloroisonicotinoyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloropyridine-4-carbonyl)-L-proline is a compound that belongs to the class of pyridine derivatives. Pyridine is a valuable nitrogen-based heterocyclic compound widely used in pharmaceuticals, agrochemicals, and chemical industries due to its versatile chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-L-proline typically involves the reaction of 2-chloropyridine-4-carbonyl chloride with L-proline. The preparation of 2-chloropyridine-4-carbonyl chloride can be achieved through the reaction of 2-chloroisonicotinic acid with thionyl chloride at 80°C for 3 hours . The resulting 2-chloropyridine-4-carbonyl chloride is then reacted with L-proline under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for 1-(2-Chloropyridine-4-carbonyl)-L-proline would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
1-(2-Chloropyridine-4-carbonyl)-L-proline can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropyridine moiety.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amide derivative, while oxidation could produce a corresponding carboxylic acid.
科学的研究の応用
Biology: It may serve as a ligand in biochemical studies, helping to elucidate the function of various biological targets.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-L-proline would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
2-Chloropyridine-4-carbonyl chloride: A precursor in the synthesis of 1-(2-Chloropyridine-4-carbonyl)-L-proline.
Pyridine Derivatives: Other pyridine derivatives with similar structures and properties.
Uniqueness
1-(2-Chloropyridine-4-carbonyl)-L-proline is unique due to its specific combination of the chloropyridine moiety and the L-proline residue. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
123412-45-3 |
|---|---|
分子式 |
C11H11ClN2O3 |
分子量 |
254.67 g/mol |
IUPAC名 |
(2S)-1-(2-chloropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-6-7(3-4-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
InChIキー |
KWIHFAPGRNEIHW-QMMMGPOBSA-N |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O |
異性体SMILES |
C1C[C@H](N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O |
同義語 |
N-(2-Chloropyridine-4-carbonyl)-L-proline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















